
4-(4-Cyclohexylthiosemicarbazono)methyl-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-cyclohexylthiosemicarbazono)methyl-phenol is a complex organic compound with a unique structure that includes a phenol group and a cyclohexylthiosemicarbazone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyclohexylthiosemicarbazono)methyl-phenol typically involves the reaction of 4-hydroxybenzaldehyde with cyclohexylthiosemicarbazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the formation of the desired product. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-cyclohexylthiosemicarbazono)methyl-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiosemicarbazone moiety can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated and nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-cyclohexylthiosemicarbazono)methyl-phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer production.
Wirkmechanismus
The mechanism of action of 4-(4-cyclohexylthiosemicarbazono)methyl-phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-cyclohexylthiosemicarbazono)methyl-benzene
- 4-(4-cyclohexylthiosemicarbazono)methyl-aniline
- 4-(4-cyclohexylthiosemicarbazono)methyl-toluene
Uniqueness
4-(4-cyclohexylthiosemicarbazono)methyl-phenol stands out due to its unique combination of a phenol group and a cyclohexylthiosemicarbazone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C14H19N3OS |
|---|---|
Molekulargewicht |
277.39 g/mol |
IUPAC-Name |
1-cyclohexyl-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H19N3OS/c18-13-8-6-11(7-9-13)10-15-17-14(19)16-12-4-2-1-3-5-12/h6-10,12,18H,1-5H2,(H2,16,17,19)/b15-10+ |
InChI-Schlüssel |
GRDLPUUYRVMQPX-XNTDXEJSSA-N |
Isomerische SMILES |
C1CCC(CC1)NC(=S)N/N=C/C2=CC=C(C=C2)O |
Kanonische SMILES |
C1CCC(CC1)NC(=S)NN=CC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




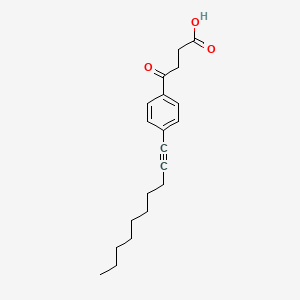
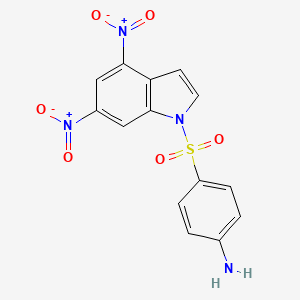
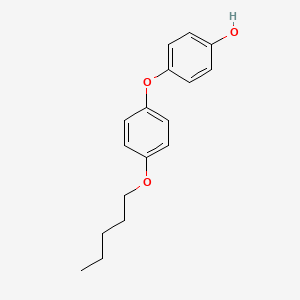


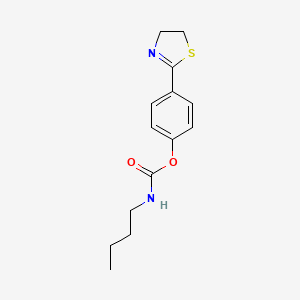

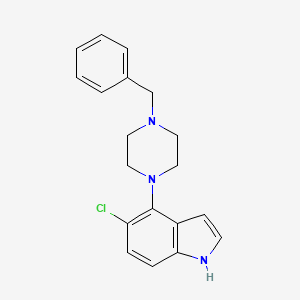
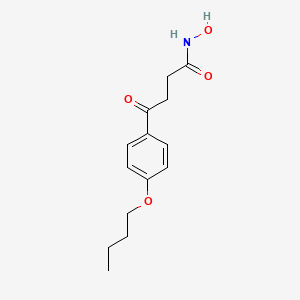

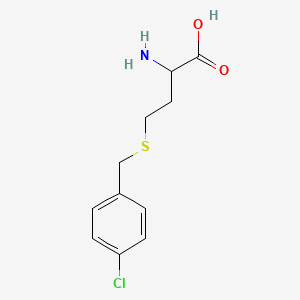
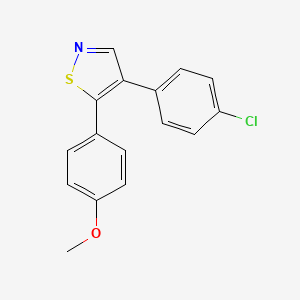
![5-(4-Chloro-phenyl)-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B10843570.png)